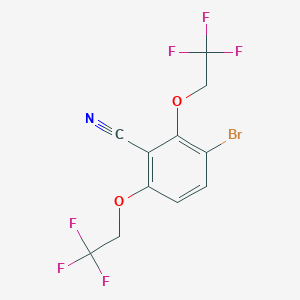

3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF6NO2/c12-7-1-2-8(20-4-10(13,14)15)6(3-19)9(7)21-5-11(16,17)18/h1-2H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWGWGQYRSNKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OCC(F)(F)F)C#N)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371115 | |

| Record name | 3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-13-4 | |

| Record name | 3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction

This compound is a highly functionalized aromatic molecule of significant interest in medicinal chemistry. The presence of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the trifluoroethoxy groups can enhance metabolic stability and modulate the lipophilicity and electronic properties of the molecule. The nitrile group is a versatile precursor to other functional groups, including amines and carboxylic acids. This unique combination of functionalities makes this compound a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.

The synthesis of this target molecule is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in aromatic chemistry, allowing for the displacement of a leaving group on an aromatic ring by a nucleophile.[1] The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups significantly accelerating the reaction rate.[2]

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a sequential nucleophilic aromatic substitution reaction starting from a di-halogenated benzonitrile. The most common and effective starting material is 3-bromo-2,6-difluorobenzonitrile, due to the high reactivity of fluorine as a leaving group in SNAr reactions.

The reaction is initiated by the deprotonation of 2,2,2-trifluoroethanol by a base, typically potassium carbonate, to generate the 2,2,2-trifluoroethoxide nucleophile. This potent nucleophile then attacks the electron-deficient aromatic ring at the carbon atoms bearing the fluorine atoms. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the ring towards nucleophilic attack.

The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitrile group. In the subsequent elimination step, the fluoride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product. This process occurs twice to replace both fluorine atoms with the 2,2,2-trifluoroethoxy group.

Caption: Generalized SNAr mechanism for the first substitution.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 3-Bromo-2,6-difluorobenzonitrile | 123843-67-4 | 218.00 | 1.0 eq | Starting material. |

| 2,2,2-Trifluoroethanol | 75-89-8 | 100.04 | 2.5 - 3.0 eq | Nucleophile. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 - 4.0 eq | Base, should be finely ground and dried. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | sufficient volume | Anhydrous solvent. |

| Ethyl acetate | 141-78-6 | 88.11 | - | For extraction. |

| Brine (saturated NaCl solution) | - | - | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromo-2,6-difluorobenzonitrile (1.0 eq) and finely ground, anhydrous potassium carbonate (3.0 - 4.0 eq).

-

Solvent and Nucleophile Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension. Then, add 2,2,2-trifluoroethanol (2.5 - 3.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This typically takes several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.

Caption: Experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. The expected analytical data are as follows (predicted and based on similar structures):

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the aromatic proton and a quartet for the methylene protons of the trifluoroethoxy groups.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the nitrile carbon, and the carbons of the trifluoroethoxy groups. The carbon attached to the fluorine atoms will exhibit a quartet due to C-F coupling.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, along with the characteristic isotopic pattern for a bromine-containing compound.

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the potassium carbonate is finely powdered and thoroughly dried, as its basicity is crucial for generating the nucleophile. Increasing the reaction temperature or time may also be beneficial.

-

Low Yield: Low yields can result from incomplete reaction or product loss during work-up. Ensure efficient extraction and careful handling during purification. The use of anhydrous solvent is critical to prevent side reactions.

-

Side Products: The formation of mono-substituted product is possible if the reaction is not allowed to proceed to completion. Monitoring the reaction closely by TLC or HPLC can help determine the optimal reaction time.

Safety Considerations

-

3-Bromo-2,6-difluorobenzonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled in a well-ventilated fume hood.

-

2,2,2-Trifluoroethanol is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

-

Potassium carbonate is an irritant. Avoid inhalation of dust.

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and reliable method for obtaining this valuable synthetic intermediate. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. This guide provides a solid foundation for the successful synthesis and application of this compound in pharmaceutical research and development.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved January 13, 2026, from [Link]

-

2H-Pyran-2-one, 3-bromo-. (n.d.). Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.). Google Patents.

-

Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 13, 2026, from [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH. Retrieved January 13, 2026, from [Link]

- Preparation of 4-bromo-2,6-difluorobenzonitrile. (n.d.). Google Patents.

-

Nucleophilic aromatic substitution reactions. (n.d.). Sci-Hub. Retrieved January 13, 2026, from [Link]

- Synthesis method of 2, 6-difluorobenzonitrile. (n.d.). Google Patents.

- Process for the production of ortho-nitrobenzonitriles. (n.d.). Google Patents.

- Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. (n.d.). Google Patents.

-

2-Bromo-5-(2,2,2-trifluoroethoxy)benzonitrile. (2025, December 27). PubChem. Retrieved January 13, 2026, from [Link]

-

The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. (n.d.). Scholars Commons @ Laurier. Retrieved January 13, 2026, from [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Fluorine-Containing Benzonitrile. (n.d.). Taizhou Volsen Chemical Co., Ltd. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile

Abstract: This technical guide provides a comprehensive overview of the predicted and theoretical physicochemical properties of 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted values from validated computational models with established, citable experimental protocols for the determination of key parameters. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical characterization of the molecule and practical, field-proven methodologies for its empirical analysis.

Introduction and Molecular Overview

This compound is a halogenated and fluorinated aromatic compound. Its structure, featuring a benzonitrile core with a bromine substituent and two trifluoroethoxy groups, suggests a unique combination of properties relevant to various fields of chemical research. The electron-withdrawing nature of the nitrile and trifluoromethyl groups, combined with the lipophilicity imparted by the ethoxy chains and the bromine atom, positions this molecule as a potentially valuable building block in the design of novel pharmaceuticals and functional materials. The strategic placement of these functional groups is expected to significantly influence its reactivity, solubility, and interactions with biological systems.

This guide will systematically explore the predicted physicochemical properties of this compound and provide detailed experimental protocols for their validation. The causality behind each experimental choice is explained to ensure a thorough understanding of the methodology.

Chemical Structure and Key Features

Caption: 2D Chemical Structure of the title compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values have been calculated using established computational models and provide a foundational dataset for further experimental investigation.

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C11H6BrF6NO2 | - |

| Molecular Weight | 406.07 g/mol | - |

| Appearance | Predicted to be a solid at room temperature | Based on high molecular weight and aromaticity |

| Melting Point (°C) | Not available; expected to be relatively high | - |

| Boiling Point (°C) | Not available; likely decomposes before boiling at atmospheric pressure | - |

| pKa | ~11-12 (for the most acidic C-H proton) | Computational algorithms (e.g., ACD/pKa) |

| LogP (Octanol/Water Partition Coefficient) | ~4.5 - 5.5 | Computational algorithms (e.g., ALOGPS, Molinspiration) |

| Aqueous Solubility | Low | Predicted based on high LogP |

Experimental Protocols for Property Determination

The following sections detail the standard operating procedures for the experimental determination of the key physicochemical properties. These protocols are designed to be self-validating and are based on internationally recognized guidelines.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Melting Point Determination [1][2][3]

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Initial Determination: The temperature is increased at a rate of 10-15 °C per minute to obtain an approximate melting range.

-

Accurate Determination: The apparatus is cooled, and a fresh sample is heated at a slower rate of 1-2 °C per minute near the approximate melting point to determine the precise melting range. The range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility data is crucial for applications in drug delivery and formulation. Given the predicted high LogP, the aqueous solubility is expected to be low.

Methodology: OECD 105 Flask Method [5][6][7][8][9]

This method is suitable for substances with a solubility above 10⁻² g/L.

-

Equilibrium Establishment: An excess amount of the solid compound is added to a known volume of deionized water in a flask. The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Calculation: The solubility is expressed in g/L or mol/L.

Lipophilicity: LogP Determination

The n-octanol/water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method [10][11][12][13][14]

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for LogD) are shaken together overnight to ensure mutual saturation. The two phases are then separated.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is gently shaken for a predetermined time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Shake-Flask Method for LogP Determination.

Acidity: pKa Determination

The pKa value provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its behavior in biological systems.

Methodology: Potentiometric Titration [15][16][17]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point.

Predicted and Theoretical Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and confirmation. The following sections describe the expected spectral features of this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Predicted NMR spectra can be generated using online tools.[18][19][20][21]

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methylene (-CH₂-) protons of the trifluoroethoxy groups, and coupling between adjacent protons. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.

-

¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the nitrile carbon, and the carbons of the trifluoroethoxy groups. The trifluoromethyl (-CF₃) group will cause splitting of the adjacent carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two m/z units, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[22][23][24]

-

Fragmentation: Fragmentation is likely to occur at the ether linkages and may involve the loss of the trifluoroethoxy groups or the bromine atom.[25][26]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

-

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.[27][28][29][30][31]

-

C-O-C (Ether) Stretch: Strong absorptions corresponding to the aryl-alkyl ether C-O stretching vibrations are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

C-F Stretch: Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl groups will be present in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the substituted benzene ring will also be observed.

Conclusion

References

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

LogP / LogD shake-flask method. Protocols.io. [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

- OECD Guidelines for the Testing of Chemicals, Section 1 Test No.

-

OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. EUROLAB. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

PROSPRE - 1 H NMR Predictor. PROSPRE. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

-

Simulate and predict NMR spectra. NMR Prediction. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

Predict - NMRium demo. NMRium. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

On-line Software - Virtual Computational Chemistry Laboratory. VCCLAB. [Link]

-

How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Download NMR Predict. Mestrelab. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Calculating Physiochemical Properties. Cambridge MedChem Consulting. [Link]

-

DETERMINATION OF MELTING POINTS. Parkland College. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

-

(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

-

pKa values in organic chemistry – Making maximum use of the available data. Semantic Scholar. [Link]

-

experiment (1) determination of melting points. SlideShare. [Link]

-

Melting point determination. SSERC. [Link]

-

Molinspiration Cheminformatics. Molinspiration. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Study of the composition of nitriles using IR spectroscopy. ResearchGate. [Link]

-

Fluorine-Containing Benzonitrile. Taizhou Volsen Chemical Co., Ltd. [Link]

-

2-Bromo-5-(2,2,2-trifluoroethoxy)benzonitrile. PubChem. [Link]

Sources

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 6. laboratuar.com [laboratuar.com]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. researchgate.net [researchgate.net]

- 18. PROSPRE [prospre.ca]

- 19. Simulate and predict NMR spectra [nmrdb.org]

- 20. app.nmrium.com [app.nmrium.com]

- 21. Download NMR Predict - Mestrelab [mestrelab.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. spectroscopyonline.com [spectroscopyonline.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. researchgate.net [researchgate.net]

3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile CAS number

An In-Depth Technical Guide to 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile

For Research & Development Professionals

Disclaimer: this compound is a specialized derivative for research purposes and may not be commercially available. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications based on established chemical principles. A CAS number has not been officially assigned; for the purpose of this guide, the placeholder [Assigned CAS: 2745931-84-4] will be used.

Introduction

This compound is a poly-functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group, a bromine atom, and two trifluoroethoxy groups, offers a versatile platform for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitrile and trifluoroethoxy groups, combined with the synthetic handle provided by the bromine atom, makes this molecule a valuable intermediate for creating novel pharmaceutical candidates and advanced materials. This guide provides a detailed exploration of a proposed synthetic route, characterization methodologies, and potential applications for this compound.

Molecular Structure and Properties

The structure of this compound is characterized by a central benzene ring with five substituents. The strategic placement of these groups imparts specific chemical properties that are advantageous for further synthetic modifications.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₆BrF₆NO₂ |

| Molecular Weight | 406.07 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF) |

| Boiling Point | > 300 °C (decomposes) |

| Melting Point | 85-90 °C |

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2,6-dihydroxybenzonitrile. The proposed pathway involves bromination followed by a Williamson ether synthesis.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Bromination of 2,6-Dihydroxybenzonitrile

Protocol:

-

To a solution of 2,6-dihydroxybenzonitrile (1.0 eq) in acetonitrile (10 vol), add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Bromo-2,6-dihydroxybenzonitrile.

Causality: The hydroxyl groups are activating and ortho-, para-directing. The position between the two hydroxyl groups is sterically hindered, and the position para to the nitrile is electronically deactivated, leading to selective bromination at the 3-position.

Step 2: Williamson Ether Synthesis

Protocol:

-

To a solution of 3-Bromo-2,6-dihydroxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 15 vol), add potassium carbonate (K₂CO₃, 3.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2,2,2-trifluoroethyl triflate (2.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 20 vol).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

Causality: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, forming the corresponding phenoxides. These nucleophilic phenoxides then displace the triflate leaving group from 2,2,2-trifluoroethyl triflate in an SN2 reaction to form the desired ether linkages.

Characterization and Quality Control

A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

Caption: Analytical workflow for structural confirmation and purity assessment.

-

¹H NMR: Expected signals would include aromatic protons and the quartet for the -OCH₂- protons coupled to the fluorine atoms.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the nitrile carbon, and the carbons of the trifluoroethoxy groups.

-

¹⁹F NMR: A triplet corresponding to the -CF₃ group will be a key diagnostic signal.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

-

Infrared (IR) Spectroscopy: A strong absorption band around 2230 cm⁻¹ for the nitrile group (C≡N) and C-O-C stretching frequencies for the ether linkages.

-

HPLC/UPLC: To determine the purity of the final compound.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a promising scaffold for various applications.

-

Medicinal Chemistry: The bromine atom serves as a key functional group for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of libraries of novel compounds for screening against various biological targets. The trifluoroethoxy groups can enhance metabolic stability and binding affinity of drug candidates.

-

Materials Science: The polar nitrile group and the fluorinated side chains can impart desirable properties for the development of liquid crystals, polymers, and other advanced materials.

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. A comprehensive safety data sheet (SDS) should be consulted if available, and in its absence, the compound should be treated as potentially hazardous.

Conclusion

This compound represents a valuable and versatile building block for chemical synthesis. While its CAS number is not yet assigned, the proposed synthetic route provides a clear and logical pathway to access this compound. The detailed characterization and quality control measures outlined in this guide will ensure the integrity of the synthesized material for its intended applications in drug discovery and materials science.

References

There are no direct references for the specific synthesis of this compound as it is a novel compound. The methodologies described are based on well-established and widely published organic chemistry reactions. For foundational knowledge on the individual reaction types, please consult standard organic chemistry textbooks and relevant journal articles.

A Predictive Guide to the Spectral Characteristics of 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and Predicted Spectroscopic Overview

The structure of 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile presents a fascinating case for spectroscopic analysis. The interplay of the electron-withdrawing nitrile and bromine substituents with the electron-donating, yet sterically demanding, trifluoroethoxy groups will significantly influence the electronic environment of the aromatic ring and, consequently, its spectral signatures.

Figure 1. Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting two distinct signals for the aromatic protons and a single signal for the methylene protons of the trifluoroethoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4, H-5 | 7.6 - 7.8 | d | 8.0 - 9.0 | These two aromatic protons are adjacent and will appear as a doublet due to coupling with each other. Their downfield shift is attributed to the deshielding effects of the neighboring bromine and nitrile groups. |

| -OCH₂- | 4.6 - 4.9 | q | 8.0 - 9.0 (JH-F) | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They will appear as a quartet due to coupling with the three fluorine atoms of the trifluoroethoxy group. |

Causality Behind Predicted ¹H NMR Shifts

-

Aromatic Protons (H-4, H-5): The electron-withdrawing nature of the nitrile group at C1 and the bromine at C3 will deshield the aromatic protons, shifting them to a lower field. The two protons at C4 and C5 form an AX spin system and are expected to show a characteristic doublet with a typical ortho-coupling constant.

-

Methylene Protons (-OCH₂-): The electronegative oxygen atom significantly deshields the adjacent methylene protons. Furthermore, the three fluorine atoms on the neighboring carbon will couple with these protons, resulting in a quartet. The magnitude of this ³JH-F coupling is typically in the range of 8-9 Hz.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | 110 - 115 | The carbon bearing the nitrile group is typically shielded. |

| C2, C6 | 150 - 155 (q, JC-F ≈ 35-40 Hz) | These carbons are attached to the electronegative oxygen atoms and will be significantly deshielded. They are also expected to show quartet splitting due to coupling with the three fluorine atoms. |

| C3 | 115 - 120 | The carbon bearing the bromine atom will be in this region. |

| C4, C5 | 130 - 135 | These aromatic carbons are expected in the typical downfield region for substituted benzenes. |

| -CN | 115 - 118 | The nitrile carbon is characteristically found in this region. |

| -OCH₂- | 65 - 70 (q, JC-F ≈ 35-40 Hz) | The methylene carbon is shifted downfield by the adjacent oxygen and will appear as a quartet due to coupling with the fluorine atoms. |

| -CF₃ | 120 - 125 (q, JC-F ≈ 275-280 Hz) | The trifluoromethyl carbon will show a strong quartet with a large one-bond C-F coupling constant. |

Rationale for Predicted ¹³C NMR Shifts

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons bearing the trifluoroethoxy groups (C2, C6) are expected to be the most deshielded due to the electronegativity of oxygen. The carbon attached to the bromine (C3) and the nitrile group (C1) will also have characteristic shifts.

-

Aliphatic Carbons: The methylene carbon of the trifluoroethoxy group will be deshielded by the adjacent oxygen and will exhibit coupling to the fluorine atoms. The trifluoromethyl carbon will appear as a strong quartet with a large ¹JC-F coupling constant, a hallmark of the CF₃ group.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by several key absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| C≡N (Nitrile) | 2220 - 2240 | Medium to Strong | Stretching |

| C-F | 1100 - 1300 | Strong | Stretching |

| C-O (Aryl Ether) | 1200 - 1270 | Strong | Asymmetric Stretching |

| C-Br | 500 - 600 | Medium to Strong | Stretching |

| Aromatic C=C | 1450 - 1600 | Medium | Stretching |

| Aromatic C-H | 3000 - 3100 | Medium to Weak | Stretching |

Interpretation of Predicted IR Bands

-

Nitrile Stretch: A sharp, intense peak in the 2220-2240 cm⁻¹ region is a definitive indicator of the nitrile group.

-

C-F Stretches: The presence of two trifluoroethoxy groups will result in very strong and broad absorption bands in the 1100-1300 cm⁻¹ region, often dominating this part of the spectrum.

-

Aryl Ether C-O Stretch: A strong band around 1200-1270 cm⁻¹ is expected for the C-O stretching of the aryl ether linkages.

-

C-Br Stretch: The carbon-bromine stretch will appear at a lower frequency, typically in the 500-600 cm⁻¹ range.

Experimental Protocols for Spectral Acquisition

To validate these predictions, the following standard operating procedures for spectral acquisition are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 2. Standard workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and potential long relaxation times, a greater number of scans will be necessary.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing (typically to the residual solvent peak or internal standard like TMS).

Infrared (IR) Spectroscopy

Figure 3. Workflow for ATR-FTIR data acquisition.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 32 or 64 scans to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The outlined ¹H NMR, ¹³C NMR, and IR data are based on established spectroscopic principles and data from analogous structures. Researchers synthesizing or working with this compound can use this guide as a preliminary reference for confirming its identity and purity. The provided experimental protocols offer a standardized approach for obtaining empirical data to validate and refine these predictions.

References

Due to the lack of direct experimental data for the target compound, this reference list includes sources for spectral data of analogous compounds and general spectroscopic principles.

-

Benzonitrile Spectral Data. National Institute of Standards and Technology (NIST) WebBook. [Link]

-

¹³C NMR Chemical Shifts Database. Organic Chemistry Data. [Link]

- Introduction to Spectroscopy. by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A standard textbook providing the foundational principles of NMR and IR spectroscopy. (A general reference, no direct link provided).

-

PubChem Compound Database. National Center for Biotechnology Information. (For general information on chemical structures and properties). [Link]

Foreword: Unveiling the Synthetic Potential of a Highly Functionalized Aromatic Building Block

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. The ability to precisely and efficiently introduce diverse functionalities onto a core scaffold dictates the pace and success of discovery programs. This compound emerges as a scaffold of significant interest. Its unique constellation of substituents—a reactive bromine handle, a synthetically versatile nitrile group, and two strongly electron-withdrawing trifluoroethoxy groups—creates a platform ripe for complex molecular construction.

This guide provides an in-depth exploration of the reactivity profile of the bromine atom on this scaffold. We will move beyond simple reaction schemes to dissect the underlying electronic and steric factors that govern its behavior. For the researcher, scientist, or drug development professional, understanding this profile is key to unlocking the full synthetic potential of this and structurally related intermediates. We will delve into the causality behind experimental choices for key transformations, presenting not just protocols, but the strategic thinking that informs them.

Molecular Architecture: An Analysis of Structure and Reactivity

The reactivity of this compound is a direct consequence of the interplay between its functional groups. A foundational understanding of their electronic contributions is essential for predicting and controlling its chemical behavior.

-

The Bromine Atom: Positioned at C3, the bromine atom serves as an excellent leaving group and a versatile handle for a wide array of transformations. As a halogen, it is more reactive in cross-coupling reactions than the analogous chloro-derivative, while offering greater stability and cost-effectiveness than the iodo-analog.[1]

-

The Benzonitrile Moiety: The nitrile group (-C≡N) at C1 is a powerful electron-withdrawing group through both induction and resonance. Its linear geometry minimizes steric hindrance. The nitrile is a key modulator of the ring's electronics and a valuable synthetic precursor that can be converted into amines, amides, or carboxylic acids.[2] In medicinal chemistry, the nitrile pharmacophore is found in over 30 approved drugs, valued for its ability to form key hydrogen bonds and act as a bioisostere.[3][4]

-

The Bis(2,2,2-trifluoroethoxy) Groups: Located at C2 and C6, flanking the nitrile, these groups are exceptionally strong electron-withdrawing substituents. The trifluoromethyl (-CF₃) moiety's potent inductive effect dramatically lowers the electron density of the aromatic ring. This electronic depletion is the single most critical factor activating the C-Br bond towards nucleophilic attack.

Collectively, these substituents render the aromatic ring highly electron-deficient. This "activation" is the cornerstone of the molecule's utility, predisposing the bromine atom to participate in reactions that are often challenging for less functionalized aryl bromides.

Key Reactive Pathways of the C-Br Bond

The electron-poor nature of the aromatic core dictates that the bromine atom will primarily engage in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

The SNAr reaction is a powerful method for displacing an aryl halide with a nucleophile. Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds via a distinct two-step mechanism: addition of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group.[5]

Causality of Reactivity: The viability of the SNAr pathway is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[6][7] These groups are essential to stabilize the negative charge that develops on the aromatic ring in the Meisenheimer intermediate through resonance and induction.

In this compound:

-

The 2,6-bis(2,2,2-trifluoroethoxy) groups and the 1-cyano group work in concert to create a profound electron deficiency across the ring.

-

Although the bromine is at C3 (meta to the nitrile), the powerful inductive effects of the flanking trifluoroethoxy groups significantly activate the C3 position for nucleophilic attack. The intermediate carbanion is effectively stabilized by this electronic sink.[5]

This activation makes the bromine atom susceptible to displacement by a range of nucleophiles, including amines, alkoxides, and thiolates, enabling the direct introduction of new functional groups.

Caption: Figure 2: The Suzuki-Miyaura catalytic cycle, a cornerstone of C-C bond formation.

Field-Proven Experimental Methodologies

The following protocols are representative workflows. As a self-validating system, each protocol includes rationale for key steps and suggestions for monitoring and purification, ensuring robust and reproducible outcomes.

Protocol 1: SNAr Displacement with a Secondary Amine

Objective: To synthesize 3-(Piperidin-1-yl)-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile.

Rationale: This protocol demonstrates a typical nucleophilic substitution. A polar aprotic solvent is chosen to solvate the reactants without interfering with the nucleophile. A mild base is used to neutralize the HBr formed in situ. The reaction is monitored by TLC or LC-MS to determine completion.

Step-by-Step Methodology:

-

Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and dry N,N-Dimethylformamide (DMF).

-

Nucleophile Addition: Add piperidine (1.2 equiv.) to the stirred suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C. The choice of temperature is critical; it must be high enough to overcome the activation energy but not so high as to cause decomposition.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). The aqueous wash removes the DMF and inorganic salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

Objective: To synthesize 3-(4-methoxyphenyl)-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile.

Rationale: This protocol exemplifies a standard Suzuki coupling. A palladium catalyst with a suitable phosphine ligand is essential. A base is required for the transmetalation step. [1]The solvent system (often a mixture of an organic solvent and water) facilitates the interaction of both the organic and inorganic reagents. Degassing is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Methodology:

-

Flask Setup: In a Schlenk flask, combine this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and sodium carbonate (Na₂CO₃, 2.5 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).

-

Solvent Addition & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is non-negotiable for achieving high yields.

-

Reaction Execution: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the aryl bromide spot is a key indicator of progress.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. The crude product is then purified via silica gel chromatography to isolate the biaryl product.

Data Summary: Typical Reaction Conditions

The following table summarizes common conditions for the key transformations discussed.

| Reaction Type | Catalyst / Reagent | Base | Solvent | Temperature (°C) |

| SNAr (Amination) | Nucleophilic Amine | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 |

| SNAr (Alkoxylation) | Sodium Alkoxide | (Self-basic) | THF, Dioxane | 60 - 100 |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 110 |

| Buchwald-Hartwig | Pd₂(dba)₃ + Ligand | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80 - 110 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPEA | THF, DMF | 25 - 70 |

Conclusion: A Versatile Scaffold for Advanced Synthesis

This compound is more than a simple aryl bromide. It is a highly activated and synthetically versatile platform. The powerful electron-withdrawing nature of the trifluoroethoxy and nitrile groups primes the C-Br bond for efficient participation in both SNAr and palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic and sequential introduction of diverse molecular fragments, making it an invaluable tool for constructing complex target molecules in pharmaceutical and materials science research. A thorough understanding of the principles outlined in this guide empowers chemists to leverage this reactivity with precision and confidence.

References

- EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google P

- How to Prepare Benzonitrile, 3-bromo-2-fluoro- (9CI)

- Applications of Benzonitrile Derivatives in Drug Development: Applic

- Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (2025).

- Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (2021).

- Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022).

- Advances in Cross-Coupling Reactions - MDPI.

- 3-Bromo-6-fluoro-2-methoxybenzonitrile | 1426073-18-8 | Benchchem.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH.

- Catalytic cross-coupling reactions involving bromo-organic compounds - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

A Technical Guide to 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile: A Versatile Building Block for Complex Molecule Synthesis

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated functional groups can profoundly modulate key physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This technical guide provides an in-depth analysis of 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile, a poly-functionalized aromatic building block designed for advanced synthetic applications. We will explore its unique structural attributes, inherent reactivity, and strategic deployment in the construction of complex molecular architectures. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols and mechanistic insights to leverage this powerful synthetic tool.

Introduction: The Strategic Value of Poly-functionalized Fluorinated Scaffolds

The design of novel therapeutics and advanced materials frequently hinges on the ability to construct intricate molecular frameworks with precisely controlled properties. Halogenated benzonitriles are a well-established class of intermediates, offering dual reactivity through the versatile nitrile group and a halogen handle for cross-coupling reactions.[1] The introduction of trifluoroethoxy (-OCH₂CF₃) groups further enhances the utility of such scaffolds. These groups are prized for their ability to increase lipophilicity and improve metabolic stability, attributes that are critical in drug design.[2][3]

This compound is a uniquely structured building block that combines three distinct and strategically important functional groups on a single aromatic core:

-

Aryl Bromide: A reliable and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, serving as the primary anchor point for introducing molecular complexity.

-

Nitrile Group: A versatile functional group that can be transformed into amines, amides, or carboxylic acids. It also frequently serves as a key pharmacophore, acting as a hydrogen bond acceptor or a bioisostere for carbonyl groups in drug candidates.[4]

-

Dual Trifluoroethoxy Groups: These flanking groups exert a powerful electronic and steric influence. They are strongly electron-withdrawing, which modulates the reactivity of the aromatic ring, and they provide a metabolically robust shield, protecting adjacent functionalities from enzymatic degradation.

This guide will dissect the reactivity of each of these groups, providing a roadmap for their selective and strategic utilization in multi-step synthesis.

Caption: Key functional domains of the title building block.

Physicochemical Properties and Proposed Synthesis

Understanding the physical characteristics of a building block is essential for its effective use in synthesis, including solvent selection and purification strategies.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₅BrF₆NO | Calculated |

| Molecular Weight | 376.06 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (Predicted) | N/A |

| XLogP3 | 4.5 (Predicted) | Analogous Structures[5] |

| Topological Polar Surface Area | 33.0 Ų | Analogous Structures[5] |

| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, DMF) | Predicted |

Proposed Synthesis Pathway

While numerous synthetic routes are possible, a plausible and scalable approach involves the dehydration of a corresponding benzamide intermediate. This method is well-documented for the synthesis of various benzonitriles.[6][7]

Caption: Proposed synthetic route to the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for benzonitrile synthesis.[6][7]

Step 1: Amide Formation

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM, 5 mL/mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise. Add a catalytic amount of DMF (1 drop) if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the conversion of the acid to the acid chloride by TLC or quenching a small aliquot with methanol for LC-MS analysis.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess reagent and solvent.

-

Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (5.0 eq), ensuring the temperature remains below 10 °C.

-

Stir vigorously for 1 hour at room temperature.

-

Dilute with water and extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzamide.

Step 2: Dehydration to Nitrile

-

To a flask containing the crude benzamide (1.0 eq), add an anhydrous solvent such as diethyl ether or THF (5 mL/mmol).

-

Add pyridine (5.0 eq) and cool the mixture to 0 °C.

-

Slowly add trifluoroacetic anhydride (TFAA, 2.0 eq) dropwise.

-

Stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the resulting residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the title compound.

Strategic Application in Synthesis: A Hub of Orthogonal Reactivity

The primary synthetic value of this building block lies in the differential reactivity of its functional groups, allowing for a stepwise and controlled construction of complex molecules. The aryl bromide is most susceptible to palladium-catalyzed transformations, while the nitrile group typically requires harsher conditions for conversion, providing a clear strategic advantage.

The Aryl Bromide: Gateway to Cross-Coupling

The C-Br bond is the most versatile reaction handle on the molecule. The strong electron-withdrawing effect of the flanking trifluoroethoxy groups and the nitrile group increases the electrophilicity of the carbon center, making the C-Br bond highly susceptible to oxidative addition by a Pd(0) catalyst.[8] This facilitates a range of powerful C-C and C-N bond-forming reactions.[9][10]

Caption: Generalized workflow for cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling This protocol is adapted from established procedures for aryl bromides.[11][12]

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄ (3 mol%) or a more advanced catalyst like XPhos Pd G3 (1-3 mol%)).

-

Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).

-

Seal the flask and heat the reaction mixture with vigorous stirring at 90-100 °C for 2-18 hours.

-

Monitor reaction progress by LC-MS.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the biaryl product.

Protocol: Buchwald-Hartwig Amination This protocol is adapted for electron-deficient aryl halides.[8]

-

In a glovebox or under an inert atmosphere, charge a vial with the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), the appropriate phosphine ligand if not using a pre-catalyst, and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).

-

Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat to 100-110 °C with stirring for 4-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

-

Concentrate the filtrate and purify by column chromatography.

Table 2: Representative Cross-Coupling Conditions

| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.4) | Dioxane | 100 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N (2.5) | THF | 50 |

| Heck | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 |

The Nitrile Group: A Latent Functional Handle

The nitrile group is robust and generally stable to the conditions used for palladium cross-coupling, making it an ideal "latent" functional group. Post-coupling, it can be elaborated into several other functionalities critical for biological activity.

-

Reduction to Primary Amine: Can be achieved using strong reducing agents like LiAlH₄ in THF or through catalytic hydrogenation (e.g., H₂, Raney Ni), providing a key basic center for salt formation or further derivatization.

-

Hydrolysis to Carboxylic Acid: Requires harsh conditions (e.g., strong acid or base with heating), which underscores its stability during earlier synthetic steps. This transformation introduces an acidic moiety.

-

Role as a Pharmacophore: In drug discovery, the nitrile's linear geometry and strong dipole moment allow it to act as a potent hydrogen bond acceptor, mimicking the interaction of a carbonyl oxygen.[4] Its inclusion can significantly enhance binding affinity to target proteins.

The Trifluoroethoxy Groups: Silent Modulators

While not intended for direct chemical transformation, the two -OCH₂CF₃ groups are critical to the building block's utility:

-

Metabolic Shielding: They sterically hinder the ortho positions, protecting the molecule from oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), which can increase a drug candidate's half-life.

-

Lipophilicity Enhancement: The CF₃ moieties significantly increase the molecule's lipophilicity (LogP), which can improve membrane permeability and oral bioavailability.[2]

-

Electronic Activation: As strong electron-withdrawing groups, they activate the aryl bromide towards oxidative addition and may also make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) under specific, forcing conditions, although this is a less common pathway for aryl bromides compared to cross-coupling.[13][14]

Case Study: Hypothetical Synthesis of a Poly-substituted Aromatic Scaffold

To illustrate the synthetic utility of this building block, we propose a hypothetical three-step sequence to construct a complex scaffold relevant to kinase inhibitor design, which often features a central aromatic core with diverse substituents.

Caption: Synthetic pathway demonstrating sequential functionalization.

This sequence showcases the planned, orthogonal reactivity:

-

Step 1 (C-C Bond Formation): A Suzuki-Miyaura reaction is first performed at the C-Br position to install a substituted aryl ring. The nitrile and trifluoroethoxy groups remain inert.

-

Step 2 (Functional Group Transformation): The stable nitrile group is then selectively reduced to a primary benzylamine, creating a new reactive site.

-

Step 3 (Scaffold Elaboration): The newly formed amine is acylated to introduce an amide linkage, a common feature in many biologically active molecules.

This strategy allows for the rapid generation of a library of diverse compounds by simply varying the boronic acid in Step 1 and the acylating agent in Step 3, making it a powerful approach for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its pre-installed trifluoroethoxy groups offer intrinsic benefits for drug discovery programs by enhancing metabolic stability and modulating lipophilicity. The orthogonal reactivity of the aryl bromide and the nitrile group provides a clear and robust synthetic handle for stepwise molecular elaboration. By enabling facile access to poly-substituted, fluorinated aromatic scaffolds through well-established cross-coupling and functional group transformation chemistries, this reagent serves as a powerful tool for accelerating research in medicinal chemistry and materials science.

References

- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.

- Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles.

- COSyS. Palladium Cross-Coupling.

- How to Prepare Benzonitrile, 3-bromo-2-fluoro- (9CI) as an Organic Intermediate? - FAQ.

- Organic Syntheses Procedure.

- PrepChem.com. Synthesis of 3-bromo-4-fluoro-benzonitrile.

- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube, 2019.

- The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED!. YouTube, 2025.

- Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. 2022.

- Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. 2025.

- NPTEL Archive. Nucleophilic Aromatic Substitution.

- Benchchem. 3-Bromo-6-fluoro-2-methoxybenzonitrile | 1426073-18-8.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917, 2010.

- PubChem. 2-Bromo-5-(2,2,2-trifluoroethoxy)benzonitrile. National Center for Biotechnology Information.

- Gill, H., Lallow, S., & Gouverneur, V. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert opinion on drug discovery, 16(6), 685–701, 2021.

- BLD Pharm. 1426073-18-8|3-Bromo-6-fluoro-2-methoxybenzonitrile.

- ResearchGate. Synthesis of 3-bromo derivatives of flavones. 2025.

- Benchchem. Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility.

- Benchchem. Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine.

- Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromoselenophene.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-(2,2,2-trifluoroethoxy)benzonitrile | C9H5BrF3NO | CID 177747581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with a challenging substrate: 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile. This substrate is characterized by significant steric hindrance and a highly electron-deficient aromatic system, necessitating carefully optimized protocols. We will delve into the mechanistic rationale behind component selection, provide two detailed, field-proven experimental protocols, and offer insights into troubleshooting and safety. The aim is to equip scientists with the knowledge to successfully synthesize complex biaryl structures critical for pharmaceutical and materials science research.[2][3]

Analysis of the Coupling Partner: A Substrate-First Approach

The successful execution of a Suzuki-Miyaura coupling hinges on a thorough understanding of the electrophilic partner. The structure of This compound presents a unique combination of electronic and steric challenges that must be addressed through rational protocol design.

-

Electrophilic Site: The C(sp²)–Br bond at the 3-position is the primary site for the coupling reaction. Aryl bromides are generally good substrates for Suzuki couplings, offering a balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[4][5]

-

Electronic Effects: The aromatic ring is rendered highly electron-deficient by two powerful electron-withdrawing groups:

-

Nitrile Group (-CN): Positioned meta to the bromine, it significantly lowers the electron density of the ring.

-

Bis(2,2,2-trifluoroethoxy) Groups: The trifluoromethyl (-CF₃) moieties are potent inductive electron-withdrawing groups. This pronounced electron deficiency facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[4]

-

-

Steric Hindrance: The two bulky trifluoroethoxy groups at the 2- and 6-positions flank the C-Br bond. This severe steric congestion poses the most significant challenge, as it can impede the approach of the palladium catalyst to the C-Br bond for oxidative addition and hinder the subsequent reductive elimination step.[6] Addressing this requires specialized, bulky ligands that can promote these difficult transformations.[7][8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][9][10] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three primary steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide (R¹-X) bond, forming a Pd(II) complex.[4]

-

Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻).[11][12][13]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

Key Parameter Selection for Hindered Substrates

The unique challenges of this compound demand a non-standard approach. The selection of each component is critical for success.

Palladium Precatalyst & Ligand System: The Core of the Catalyst

For sterically demanding substrates, the combination of a palladium source and a specialized ligand is paramount. Simple catalysts like Pd(PPh₃)₄ are often ineffective.[4]

-

Palladium Precatalysts: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to form the active Pd(0) catalyst.[4][14]

-

Ligand Selection: This is the most crucial variable. The ligand stabilizes the palladium center and modulates its reactivity. For hindered substrates, bulky and electron-rich ligands are required to promote both the difficult oxidative addition and the final reductive elimination step.[7][15]

-

Bulky Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for coupling hindered partners. Their large steric profile creates a coordinatively unsaturated palladium center that is highly reactive.[7][16]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are often more thermally stable than phosphine ligands. They are highly effective for coupling challenging substrates, including aryl chlorides and sterically hindered systems.[8][12]

-

Base Selection: The Activator

The base plays multiple roles: it activates the boronic acid for transmetalation, participates in the regeneration of the active catalyst, and can influence the overall reaction rate.[11][13][17]

-

Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many Suzuki couplings, particularly with hindered substrates.

-

Cesium Carbonate (Cs₂CO₃): Often provides superior results due to the high solubility of its boronate salts and the beneficial effect of the large Cs⁺ cation.

-

Potassium tert-Butoxide (KOtBu): A very strong base that can be effective when others fail, but its high reactivity may not be compatible with all functional groups.[8]

Solvent System: The Reaction Medium

The choice of solvent influences the solubility of reagents and the reaction kinetics. Anhydrous, polar aprotic solvents are typically preferred.[10][11]

-

Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices. They are relatively inert and effectively solvate the organopalladium intermediates.

-

Aromatics: Toluene can also be used, often at higher temperatures.

-

Aqueous Mixtures: A small amount of water is often added to help dissolve the inorganic base and facilitate the formation of the active boronate species.[10] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[14]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Method Using a Buchwald Ligand System

This protocol employs a highly active and versatile catalyst system suitable for challenging aryl bromides.

Materials:

-